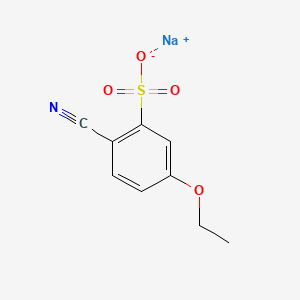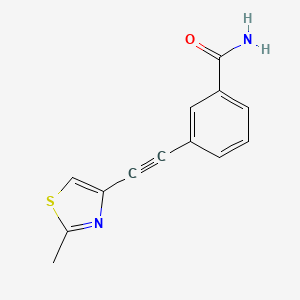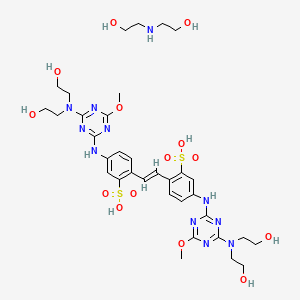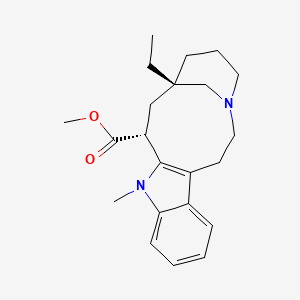
Vincaminoreine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vincaminoreine typically involves the extraction from the leaves and stems of Vinca minor. The hydroalcoholic maceration method is commonly used, where plant materials are soaked in hydroalcoholic solutions of varying concentrations (40%, 70%, and 96%) to extract the alkaloids . High-performance liquid chromatography (HPLC) is then employed to isolate and purify this compound along with other alkaloids .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The optimization of solvent concentrations and extraction conditions is crucial to maximize yield. The use of advanced chromatographic techniques ensures the purity and quality of the compound for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Vincaminoreine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in cellular processes and its effects on different cell lines.
Mécanisme D'action
The mechanism of action of vincaminoreine involves its interaction with specific molecular targets in the brain. It primarily acts as a vasodilator, increasing regional cerebral blood flow. This effect is mediated through the modulation of neurotransmitter systems and the inhibition of certain enzymes that regulate vascular tone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vincamine: Another indole alkaloid from Vinca minor with similar vasodilatory properties.
Eburnamonine: Known for its neuroprotective effects.
Minovine: Exhibits similar pharmacological activities but differs in its chemical structure.
Minovincine: Another related compound with potential therapeutic applications.
Uniqueness
Vincaminoreine stands out due to its specific molecular structure, which imparts unique pharmacological properties. Its ability to enhance cerebral blood flow and provide neuroprotection makes it a valuable compound in the treatment of neurodegenerative diseases and cognitive disorders .
Propriétés
Numéro CAS |
2411-51-0 |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
methyl (13R,15S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H30N2O2/c1-4-22-11-7-12-24(15-22)13-10-17-16-8-5-6-9-19(16)23(2)20(17)18(14-22)21(25)26-3/h5-6,8-9,18H,4,7,10-15H2,1-3H3/t18-,22+/m1/s1 |
Clé InChI |
AULRJVXQWYCCSG-GCJKJVERSA-N |
SMILES isomérique |
CC[C@@]12CCCN(C1)CCC3=C([C@@H](C2)C(=O)OC)N(C4=CC=CC=C34)C |
SMILES canonique |
CCC12CCCN(C1)CCC3=C(C(C2)C(=O)OC)N(C4=CC=CC=C34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
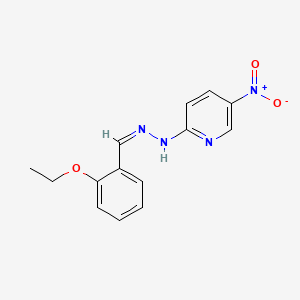


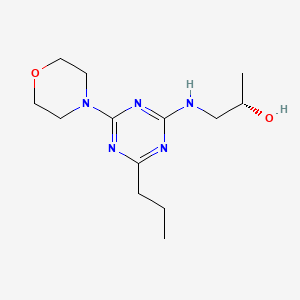
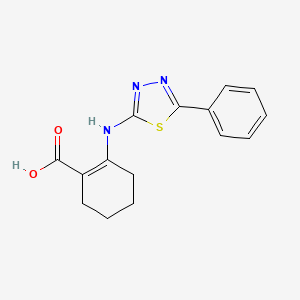
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
